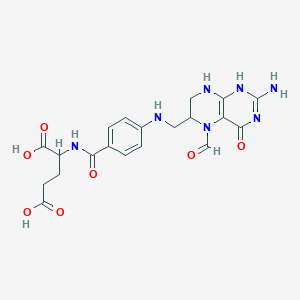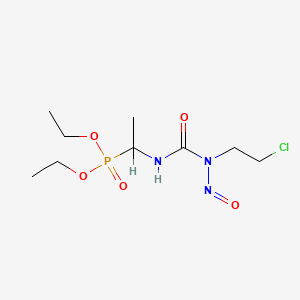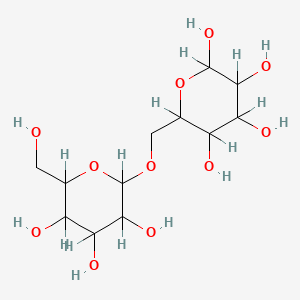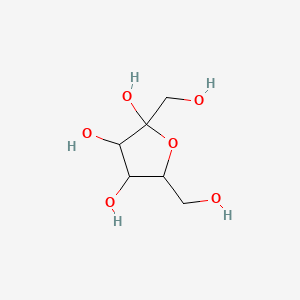
CID 95054
Descripción general
Descripción
CID 95054 is a useful research compound. Its molecular formula is C14H12N6O3 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 95054 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 95054 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Studies
Chemically Induced Dimerization (CID) has become a pivotal technique in cellular studies, particularly for dissecting signal transduction pathways and membrane/protein trafficking. Recent advancements have led to the development of orthogonal and reversible CID systems, offering precise spatiotemporal control over protein function within cells. This has significantly enhanced the understanding and manipulation of various biological processes at a molecular level (Voss, Klewer & Wu, 2015).
Advancements in Inducible Gene Regulation
The integration of chemically induced dimerization (CID) with proteolysis-targeting chimera (PROTAC) systems has revolutionized the field of inducible gene regulation and editing. These engineered PROTAC-CID platforms have broadened the scope and applications of CID, including inducible gene regulation in human cells and in vivo. This approach not only offers a sophisticated tool for precise gene regulation but also opens new avenues for transient genome manipulation and synthetic biology applications (Ma et al., 2023).
Photocaged-Photocleavable CID for Protein Localization
In the quest for high spatiotemporal resolution in studying cellular dynamics, the development of photocaged-photocleavable chemical dimerizers marks a significant milestone. These dimerizers offer rapid activation and deactivation capabilities, allowing researchers to manipulate protein-protein interactions and protein localization with great precision. Such tools are invaluable for delving into complex biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CID in Understanding Biological Signals
CID techniques have provided profound insights into cell biology, especially in understanding lipid second messengers and small GTPases. By enabling targeted manipulation of protein location and function, CID helps unravel the "signaling paradox" and elucidates how limited signaling molecules can trigger diverse cellular responses. Advances in CID substrates and specificity have further expanded its applications, pushing the boundaries of biological research (DeRose, Miyamoto & Inoue, 2013).
Propiedades
IUPAC Name |
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQINSXLLMRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Hydroxy-8-methoxy-6-nitro-phenanthrol[3,4-D][1,3]dioxole-5-carboxylic acid](/img/structure/B7824508.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824527.png)


![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)



